molecular formula C14H22O2Si B14695745 Trimethylsilyl 4-tert-butylbenzoate CAS No. 25432-48-8

Trimethylsilyl 4-tert-butylbenzoate

Katalognummer: B14695745
CAS-Nummer: 25432-48-8
Molekulargewicht: 250.41 g/mol
InChI-Schlüssel: PLYFZJPAUGYADQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethylsilyl 4-tert-butylbenzoate is an organic compound that features a trimethylsilyl group attached to a 4-tert-butylbenzoate moiety. This compound is known for its chemical inertness and large molecular volume, which makes it useful in various applications, particularly in organic synthesis and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylsilyl 4-tert-butylbenzoate typically involves the reaction of 4-tert-butylbenzoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl ether, which is facilitated by the base that helps to form the alkoxide anion and remove the hydrogen chloride produced during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of reagents and maintaining an inert atmosphere to prevent unwanted side reactions. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Trimethylsilyl 4-tert-butylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Trimethylsilyl Chloride: Used in the initial synthesis.

    Triethylamine: Acts as a base to facilitate the formation of the silyl ether.

    Aqueous Acids or Fluoride Ions: Used for the hydrolysis of the silyl ether bond.

Major Products Formed

    Alcohols: Formed upon hydrolysis of the silyl ether bond.

    Substituted Benzoates: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of Trimethylsilyl 4-tert-butylbenzoate involves the protection of hydroxyl groups through the formation of silyl ethers. This protection prevents unwanted side reactions during chemical synthesis. The trimethylsilyl group can be removed under mild conditions, allowing for the regeneration of the original functional group .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of a bulky trimethylsilyl group and a 4-tert-butylbenzoate moiety. This combination imparts both chemical inertness and a large molecular volume, making it particularly useful as a protecting group in organic synthesis and in the production of specialized materials.

Eigenschaften

CAS-Nummer

25432-48-8

Molekularformel

C14H22O2Si

Molekulargewicht

250.41 g/mol

IUPAC-Name

trimethylsilyl 4-tert-butylbenzoate

InChI

InChI=1S/C14H22O2Si/c1-14(2,3)12-9-7-11(8-10-12)13(15)16-17(4,5)6/h7-10H,1-6H3

InChI-Schlüssel

PLYFZJPAUGYADQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.